

How to control for placebo effects in Laquinimod clinical trial design

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Compound of Interest

Compound Name: *Laquinimod*

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Technical Support Center: Laquinimod Clinical Trial Design

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals designing clinical trials for **Laquinimod**, with a focus on controlling for placebo effects.

Frequently Asked Questions (FAQs)

Q1: What is **Laquinimod** and what is its proposed mechanism of action?

Laquinimod is an orally administered immunomodulatory compound that has been investigated for the treatment of multiple sclerosis (MS) and other neurodegenerative diseases. [1] Its mechanism of action is multifaceted, involving both anti-inflammatory and neuroprotective effects. [2] **Laquinimod** is thought to modulate the immune system by shifting the balance of pro-inflammatory and anti-inflammatory cytokines. [1][3] It has been shown to suppress the pro-inflammatory Th17 response and promote the development of regulatory T-cells. [4] Additionally, **Laquinimod** can cross the blood-brain barrier and is believed to exert direct neuroprotective effects by reducing microglial activation, inhibiting astrocytic NF-κB activation, and increasing the production of brain-derived neurotrophic factor (BDNF). [2][5]

Q2: Why is controlling for the placebo effect particularly challenging in MS clinical trials?

Controlling for the placebo effect in Multiple Sclerosis (MS) clinical trials is challenging due to several factors. The clinical course of MS is highly variable, with spontaneous remissions and relapses, which can be mistaken for a treatment effect.[6][7] Symptoms such as fatigue and pain are subjective and can be significantly influenced by a patient's expectations and the increased medical attention they receive during a trial.[8][9] Studies have shown that placebo-treated MS patients can experience a decrease in relapse frequency and a slower progression of disability than expected from the natural history of the disease.[6][7]

Q3: What are the key clinical endpoints used in **Laquinimod** trials, and how can the placebo response affect them?

The primary and secondary endpoints in **Laquinimod** clinical trials for relapsing-remitting MS (RRMS) have typically included:

- Annualized Relapse Rate (ARR): The placebo effect can lead to a lower-than-expected ARR in the placebo group, reducing the apparent treatment effect of the investigational drug.[8][10]
- Disability Progression: This is often measured by the Expanded Disability Status Scale (EDSS). The subjective components of the EDSS and the desire of participants to show improvement can contribute to a placebo response, making it harder to detect a true drug effect on disability.[8][11]
- Magnetic Resonance Imaging (MRI) Outcomes: These include the number of new or enlarging T2 lesions and gadolinium-enhancing (GdE) lesions. While generally considered more objective, even MRI outcomes can be influenced by factors that contribute to the overall placebo effect, such as regression to the mean.[12]

Q4: What were the main outcomes of the pivotal Phase 3 trials of **Laquinimod** in RRMS?

Three key Phase 3 trials evaluated the efficacy and safety of **Laquinimod** (0.6 mg/day) in patients with RRMS: ALLEGRO, BRAVO, and CONCERTO.

- ALLEGRO: This trial showed a modest but statistically significant reduction in the annualized relapse rate and a reduced risk of confirmed disability progression in patients treated with **Laquinimod** compared to placebo.[8]

- BRAVO: In this study, **Laquinimod** did not significantly reduce the annualized relapse rate compared to placebo in the primary analysis. However, it did show a significant reduction in brain volume loss.[\[9\]](#)[\[13\]](#)
- CONCERTO: The CONCERTO trial did not meet its primary endpoint of a significant effect on 3-month confirmed disability progression.[\[1\]](#)[\[4\]](#) However, it did show a significant reduction in brain volume loss and a lower annualized relapse rate compared to placebo.[\[3\]](#)[\[4\]](#)[\[14\]](#)

Troubleshooting Guides

Issue: High placebo response rates are obscuring the true treatment effect of **Laquinimod** in our trial.

Solution: Several strategies can be implemented in the clinical trial design to mitigate the impact of high placebo response rates:

- Patient and Rater Training: Provide comprehensive training to both patients and clinical raters on the importance of accurate and objective reporting of symptoms. This can help to reduce variability and expectancy bias.[\[14\]](#)
- Centralized Rating: Employing a limited pool of highly trained, centralized raters who are blinded to the study visit and treatment condition can improve the reliability of subjective outcome measures like the EDSS.[\[14\]](#)
- Objective Endpoints: Prioritize objective endpoints, such as MRI-based measures of disease activity and neurodegeneration (e.g., brain volume loss), which are generally less susceptible to placebo effects.[\[12\]](#)
- Innovative Trial Designs: Consider the use of adaptive trial designs or a sequential parallel comparison design (SPCD). These designs can help to enrich the study population with patients who are less likely to respond to placebo.[\[2\]](#)[\[15\]](#)[\[16\]](#)

Issue: We are observing inconsistencies in EDSS assessments across different trial sites.

Solution: Ensuring consistency in EDSS assessments is crucial for the integrity of the trial data.

- **Standardized Training and Certification:** All raters should undergo a standardized and rigorous training program, such as the Neurostatus training, and be certified before performing any assessments.[\[17\]](#)
- **Video Adjudication:** Implement a process of video recording a subset of EDSS assessments for review by a central, expert panel to ensure inter-rater reliability.
- **Electronic Data Capture:** Utilize electronic platforms for EDSS scoring to minimize data entry errors and to prompt raters for all required components of the examination.[\[18\]](#)

Quantitative Data Summary

The following tables summarize key efficacy data from the Phase 3 clinical trials of **Laquinimod** (0.6 mg/day) versus placebo in patients with relapsing-remitting multiple sclerosis.

Table 1: Annualized Relapse Rate (ARR)

Trial	Laquinimod 0.6 mg	Placebo	Relative Reduction	p-value
ALLEGRO	0.30	0.39	23%	0.002 [7] [8]
BRAVO	-	-	18% (non-significant)	0.075 [9] [13]
CONCERTO	-	-	25%	0.0001 [3] [14]

Table 2: Confirmed Disability Progression (CDP)*

Trial	Laquinimod 0.6 mg	Placebo	Hazard Ratio (HR)	p-value
ALLEGRO	11.1%	15.7%	0.64	0.01 [7] [8]
BRAVO	10%	13%	0.69	0.063 [9]
CONCERTO	-	-	0.94	0.706 [4] [12]

*Confirmed disability progression was defined as a sustained increase in the EDSS score for at least 3 months.

Table 3: MRI Outcomes

Trial	Endpoint	Laquinimod 0.6 mg vs. Placebo	p-value
ALLEGRO	Mean cumulative number of GdE lesions	Lower	<0.001[7]
ALLEGRO	Mean cumulative number of new/enlarging T2 lesions	Lower	<0.001[7]
BRAVO	Percent brain volume change	28% reduction	<0.001[9]
CONCERTO	Percent brain volume change (at 15 months)	40% reduction	<0.0001[3][4]
CONCERTO	Number of GdE T1 lesions (at 15 months)	30% reduction	0.004[14]

Experimental Protocols

Expanded Disability Status Scale (EDSS) Assessment

The EDSS is a method of quantifying disability in multiple sclerosis.[19] The scale ranges from 0 (normal neurological exam) to 10 (death due to MS) in 0.5-unit increments.[19] The assessment is based on a standard neurological examination of seven functional systems (pyramidal, cerebellar, brainstem, sensory, bowel and bladder, visual, and cerebral) and an assessment of ambulation.[11][19]

- Procedure:

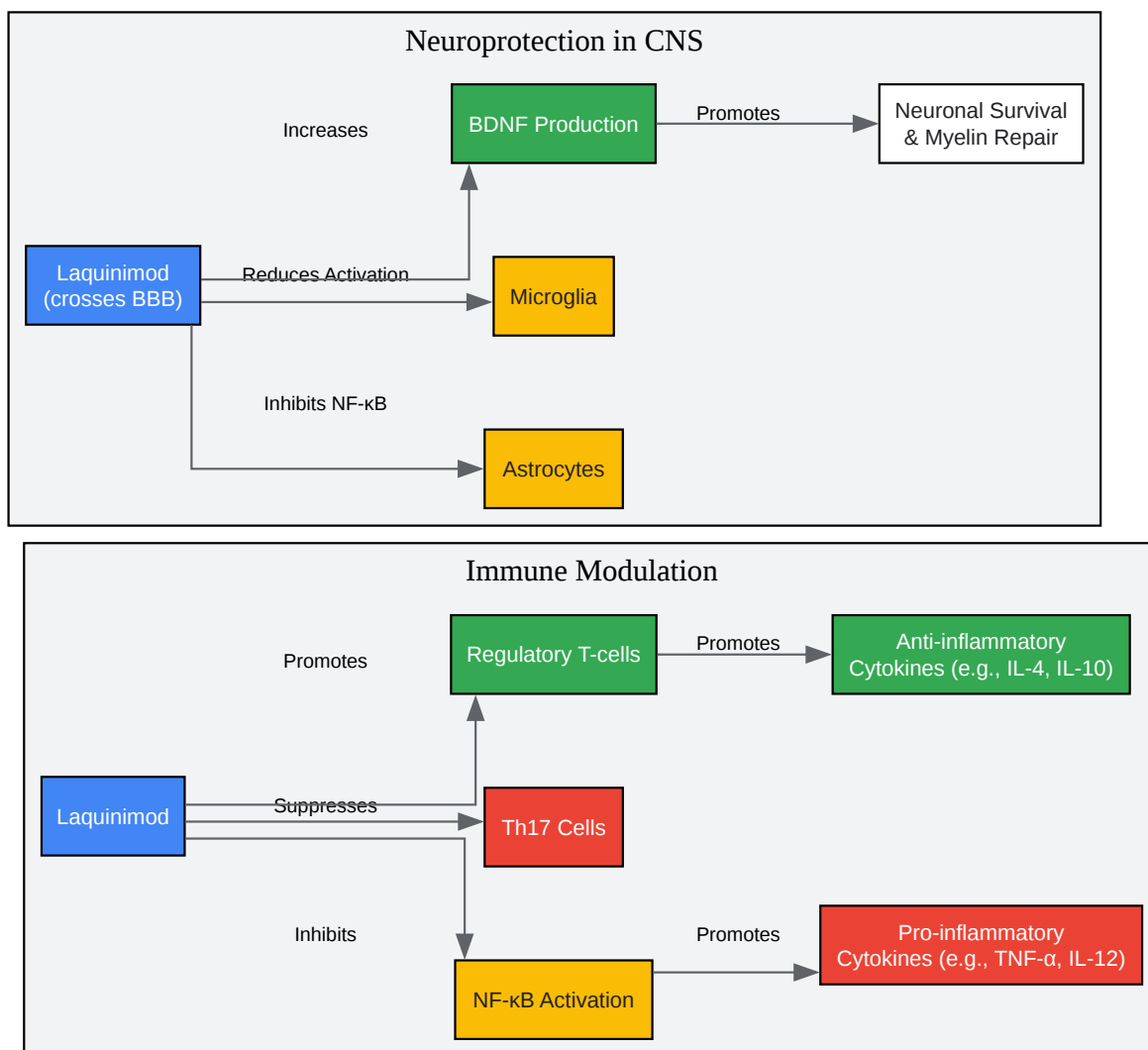
- A trained and certified neurologist or clinical research professional conducts a thorough neurological examination.
- Each of the seven functional systems is scored on an ordinal scale.
- The patient's ability to walk a standardized distance (e.g., 500 meters) is assessed.
- The scores from the functional systems and the ambulation assessment are integrated to determine the final EDSS score.
- Minimizing Variability: To ensure consistency, all assessors should be trained and certified using a standardized program. Regular re-certification and monitoring of inter-rater reliability are recommended.[\[17\]](#)

MRI Protocol for Gadolinium-Enhancing (GdE) Lesions

MRI is a critical tool for monitoring disease activity in MS clinical trials. GdE lesions indicate areas of active inflammation where the blood-brain barrier is disrupted.[\[20\]](#)

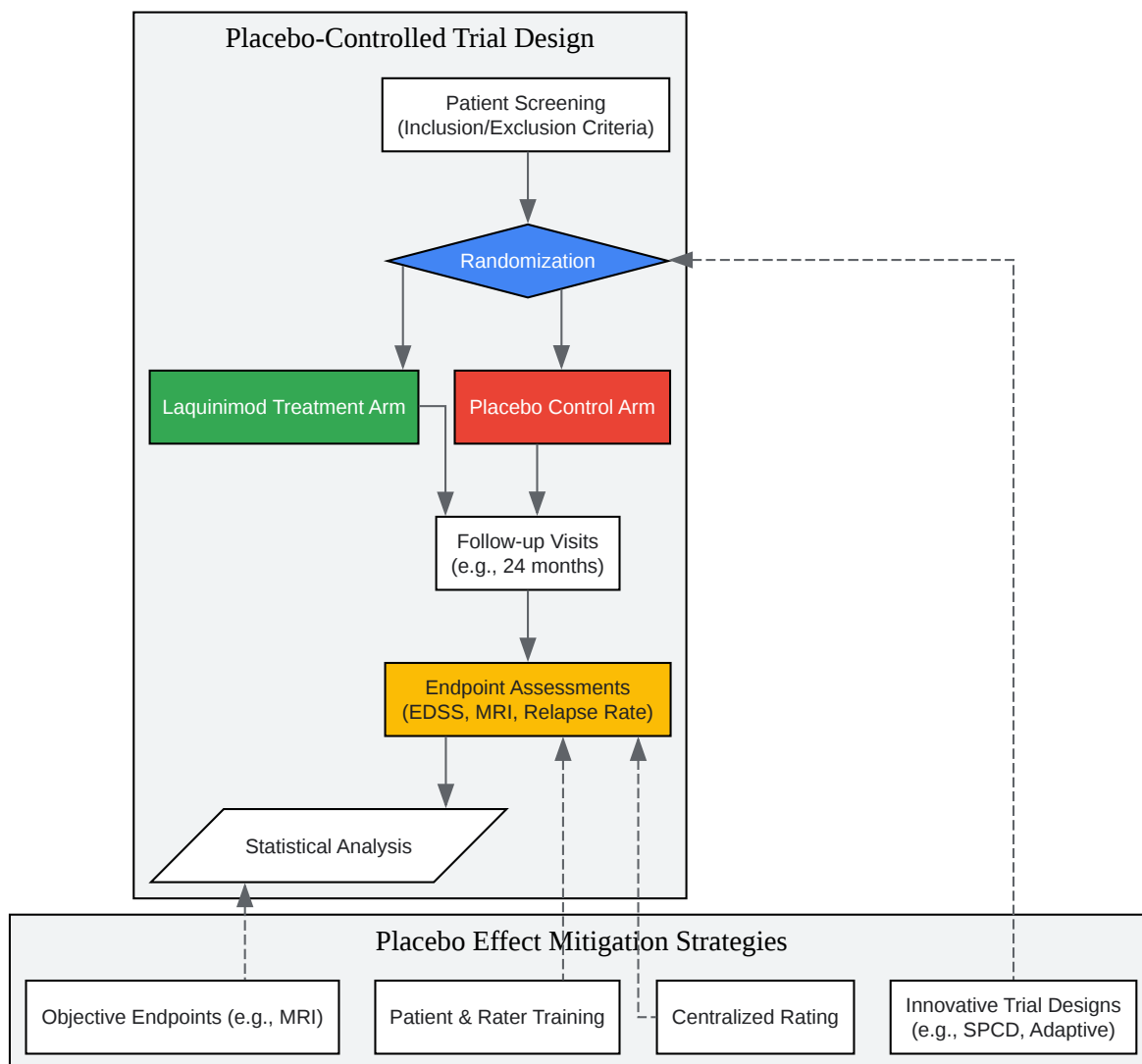
- Procedure:
 - A baseline MRI of the brain is performed before the initiation of treatment.
 - Follow-up MRIs are conducted at specified intervals throughout the trial (e.g., annually).
 - The standard protocol includes T1-weighted, T2-weighted, and Fluid-Attenuated Inversion Recovery (FLAIR) sequences.[\[21\]](#)
 - A standard dose of a gadolinium-based contrast agent (0.1 mmol/kg) is administered intravenously.[\[22\]](#)[\[23\]](#)
 - Post-contrast T1-weighted images are acquired after a minimum delay of 5 minutes to allow for lesion enhancement.[\[21\]](#)[\[22\]](#)[\[23\]](#)
 - The number and volume of new GdE lesions are quantified by trained neuroradiologists who are blinded to the treatment allocation.

Visualizations



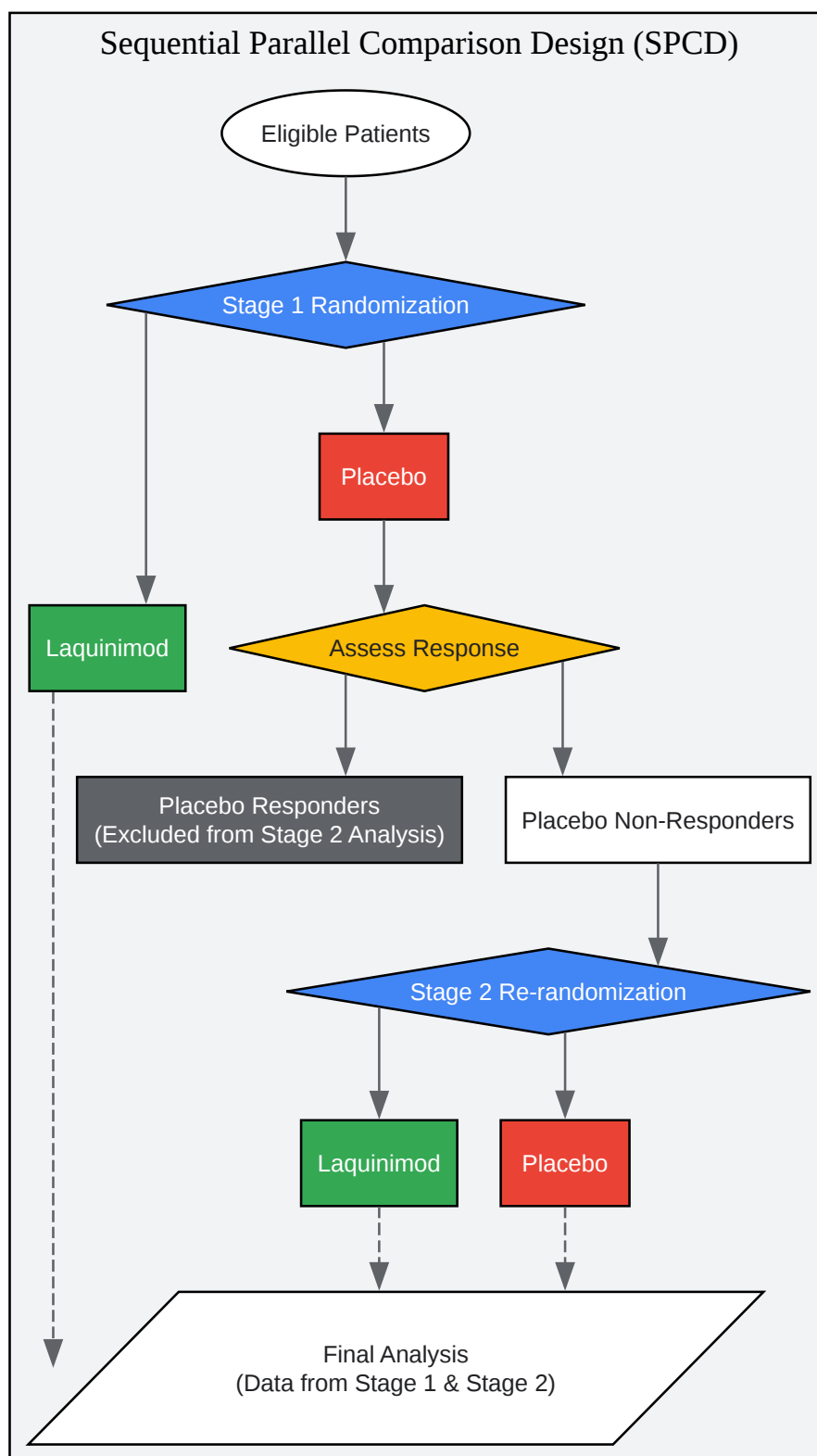
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Caption: Proposed mechanism of action of **Laquinimod**.



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Caption: Standard clinical trial workflow with integrated placebo mitigation strategies.



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Caption: Workflow of a Sequential Parallel Comparison Design (SPCD).

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